2-Amino-3,5-dichloro-6-fluorobenzonitrile
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Overview
Description
2-Amino-3,5-dichloro-6-fluorobenzonitrile is an organic compound with the molecular formula C7H3Cl2FN2. It is a derivative of benzonitrile, characterized by the presence of amino, chloro, and fluoro substituents on the benzene ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .
Preparation Methods
The synthesis of 2-Amino-3,5-dichloro-6-fluorobenzonitrile typically involves the reaction of 2,6-difluorobenzonitrile with ammonia, leading to the displacement of one of the activated fluorine atoms . This method is efficient and provides a straightforward route to the target compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Amino-3,5-dichloro-6-fluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or potassium carbonate.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can undergo coupling reactions with various electrophiles, forming complex molecules useful in medicinal chemistry.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-3,5-dichloro-6-fluorobenzonitrile is widely used in scientific research, particularly in:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, including potential anticancer and antimicrobial agents.
Material Science: It is explored for its potential in creating novel materials with unique properties
Mechanism of Action
The mechanism of action of 2-Amino-3,5-dichloro-6-fluorobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in medicinal chemistry, it may inhibit certain enzymes or bind to receptors, modulating biological pathways and exerting therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 2-Amino-3,5-dichloro-6-fluorobenzonitrile include:
2-Amino-6-fluorobenzonitrile: Lacks the chloro substituents, leading to different reactivity and applications.
2-Amino-3-fluorobenzonitrile: Similar structure but without the chloro groups, affecting its chemical behavior and uses.
2-Amino-5-chlorobenzonitrile: Contains only one chloro substituent, resulting in distinct properties and applications.
The uniqueness of this compound lies in its combination of amino, chloro, and fluoro groups, which confer specific reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
2-amino-3,5-dichloro-6-fluorobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2FN2/c8-4-1-5(9)7(12)3(2-11)6(4)10/h1H,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVAYFCJXIZINLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)F)C#N)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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